

Desmethylene Tadalafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethylene Tadalafil*

Cat. No.: *B133331*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Tadalafil is a significant metabolite of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As a catechol derivative of its parent compound, **Desmethylene Tadalafil** plays a crucial role in the pharmacokinetic profile and metabolic fate of Tadalafil. This technical guide provides an in-depth overview of **Desmethylene Tadalafil**, focusing on its chemical identity, physicochemical properties, and analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Synonyms

Desmethylene Tadalafil is most commonly identified by its IUPAC name and CAS number. Several synonyms and alternative names are used in literature and commercial listings, which are summarized in the table below.

Identifier Type	Identifier
Common Name	Desmethylene Tadalafil
Synonyms	Tadalafil Catechol, Tadalafil Desmethylene Impurity
IUPAC Name	(6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ^{[1][2][3]}
CAS Number	171489-03-5 ^{[1][2][3]}

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of **Desmethylene Tadalafil** is essential for its analysis, formulation, and biological assessment. The following table summarizes the available quantitative data for this compound.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₄	^{[4][5]}
Molecular Weight	377.39 g/mol	^[5]
Appearance	Off-White to Light Pink Solid	^[6]
Purity (by HPLC)	≥98.01%	^[7]
Storage Conditions	2-8°C Refrigerator	^[6]
Solubility	Soluble in DMSO	^[8]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility in a wider range of solvents are not extensively reported in publicly available literature.

Metabolic Pathway of Tadalafil

Desmethylene Tadalafil is a primary metabolite of Tadalafil, formed through the demethylenation of the methylenedioxyphenyl group of the parent drug. This metabolic conversion is a critical step in the clearance and excretion of Tadalafil. The simplified metabolic pathway is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Tadalafil to **Desmethylene Tadalafil**.

Experimental Protocols: Analytical Methodology

The accurate quantification of **Desmethylene Tadalafil** is crucial for pharmacokinetic studies, impurity profiling of Tadalafil, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose. The following protocol is a representative method adapted from established procedures for Tadalafil and its impurities.[9][10][11]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of **Desmethylene Tadalafil**.

1. Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

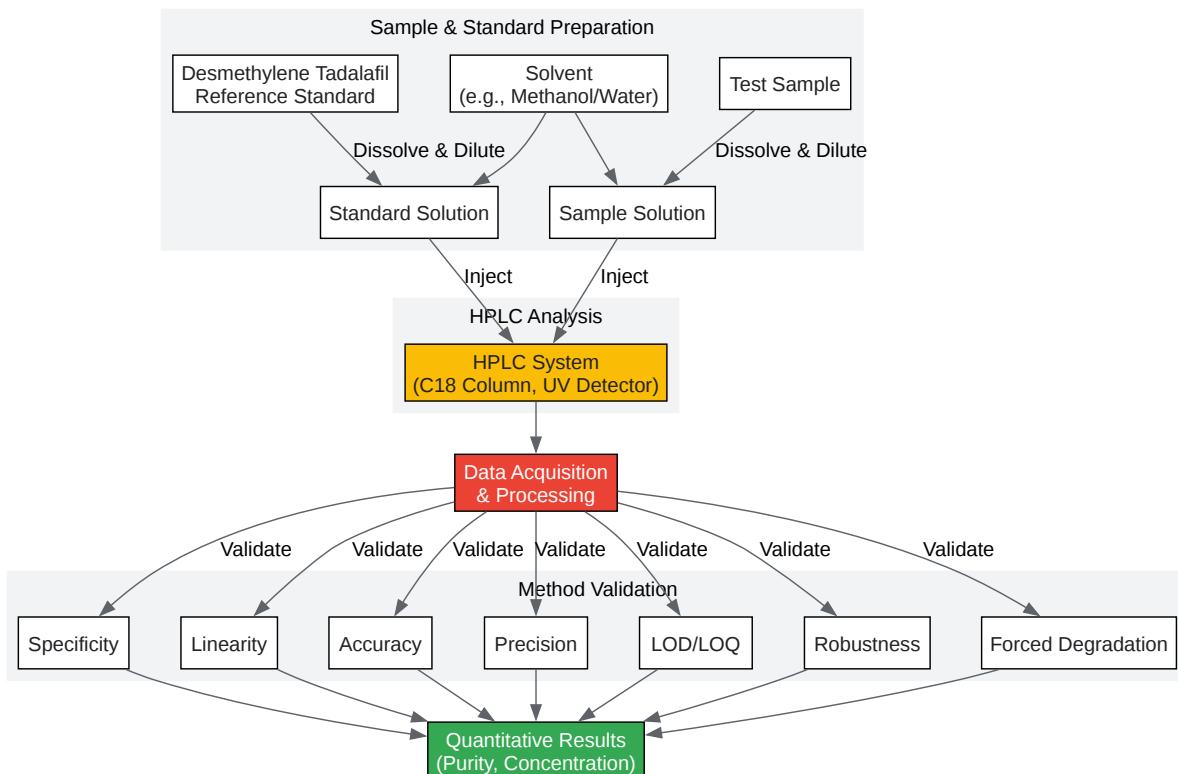
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a

gradient elution to ensure separation from Tadalafil and other related substances.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 285 nm (or optimized based on the UV spectrum of **Desmethylene Tadalafil**).
- Injection Volume: 10 μ L.

3. Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve a known amount of **Desmethylene Tadalafil** reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Further dilute to a working concentration within the expected linear range.
- Sample Solution: Prepare the sample by dissolving the material to be tested in the same solvent as the standard solution to achieve a concentration within the analytical range of the method.


4. Method Validation Parameters (as per ICH guidelines):

- Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, placebo, and stressed samples.
- Linearity: Analyze a series of at least five concentrations of the **Desmethylene Tadalafil** reference standard over a defined range. The correlation coefficient (r^2) should be ≥ 0.999 .
- Accuracy: Perform recovery studies by spiking a known amount of **Desmethylene Tadalafil** reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be between 98.0% and 102.0%.
- Precision:

- Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be $\leq 2.0\%$.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the reliability of the method during normal usage.

5. Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the sample to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H_2O_2), thermal stress (e.g., 60°C), and photolytic stress (e.g., exposure to UV light).^[12] The method should be able to separate the degradation products from the main **Desmethylene Tadalafil** peak.

The following diagram illustrates a typical experimental workflow for the analytical method development and validation for **Desmethylene Tadalafil**.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC method development and validation.

Conclusion

Desmethylene Tadalafil is a key analyte in the study of Tadalafil's pharmacology and for ensuring the quality and safety of Tadalafil-containing products. This technical guide has provided a consolidated resource on its nomenclature, physicochemical properties, and a detailed framework for its analytical determination by HPLC. The provided experimental protocol and workflow diagrams offer a practical guide for researchers and analysts in the pharmaceutical industry. Further research to fully characterize the physicochemical properties of **Desmethylene Tadalafil** would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agrifao.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Desmethylene Tadalafil | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. chemwhat.com [chemwhat.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 12. clearsynth.com [clearsynth.com]
- To cite this document: BenchChem. [Desmethylene Tadalafil: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b133331#desmethylene-tadalafil-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com